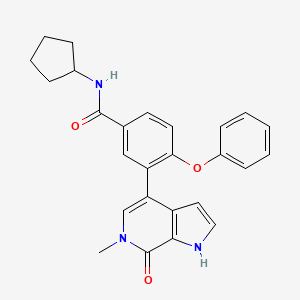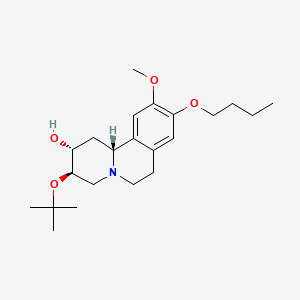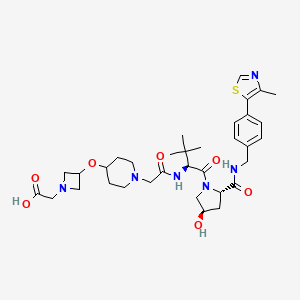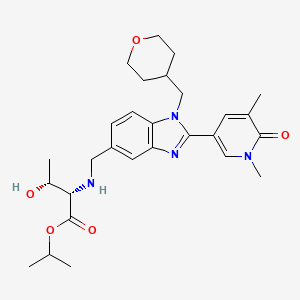
DMT-L-dG(ib) Phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMT-L-dG(ib) Phosphoramidite is a nucleoside phosphoramidite used primarily in the synthesis of oligonucleotides. It is a derivative of guanosine, where the exocyclic amine functions are protected by an isobutyryl group. This compound is crucial in the assembly of nucleotides on solid supports, making it an essential reagent in the field of DNA and RNA synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-L-dG(ib) Phosphoramidite involves several steps, starting from the nucleoside guanosine. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using a dimethoxytrityl (DMT) group.
Protection of the exocyclic amine: The amine group is protected using an isobutyryl group.
Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a phosphitylating reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature and reaction conditions.
Purification: Using techniques such as chromatography to ensure high purity of the final product.
Quality control: Ensuring the product meets stringent specifications for use in oligonucleotide synthesis.
化学反応の分析
Types of Reactions
DMT-L-dG(ib) Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester.
Deprotection: Removal of the DMT group and the isobutyryl group under acidic and basic conditions, respectively.
Common Reagents and Conditions
Oxidizing agents: Iodine in water or pyridine.
Deprotecting agents: Trichloroacetic acid for DMT removal and ammonia for isobutyryl removal.
Major Products
The major products formed from these reactions are the desired oligonucleotides with the correct sequence and structure .
科学的研究の応用
DMT-L-dG(ib) Phosphoramidite has several scientific research applications:
Chemistry: Used in the synthesis of DNA and RNA oligonucleotides for various research purposes.
Biology: Essential in the study of genetic sequences and the development of genetic probes.
Medicine: Used in the development of antisense oligonucleotides and other therapeutic agents.
Industry: Employed in the production of synthetic genes and other biotechnological applications
作用機序
The mechanism of action of DMT-L-dG(ib) Phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The compound reacts with the growing nucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate triester, completing the addition of the nucleotide .
類似化合物との比較
Similar Compounds
DMT-dG(ib) Phosphoramidite: Similar in structure but used for different specific applications.
DMT-2’-Fluoro-dG(ib) Phosphoramidite: Contains a fluoro group, providing increased nuclease resistance.
DMT-dG(dmf) Phosphoramidite: Used for fast deprotection in oligonucleotide synthesis.
Uniqueness
DMT-L-dG(ib) Phosphoramidite is unique due to its specific protective groups and its application in the synthesis of mirror-image DNA, which has unique properties and applications in research .
特性
分子式 |
C44H54N7O8P |
|---|---|
分子量 |
839.9 g/mol |
IUPAC名 |
N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36?,37-,38-,60?/m0/s1 |
InChIキー |
FDRMKYVTIFSDPR-LHVWLJOLSA-N |
異性体SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@@H]3CC([C@@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride](/img/structure/B12372982.png)
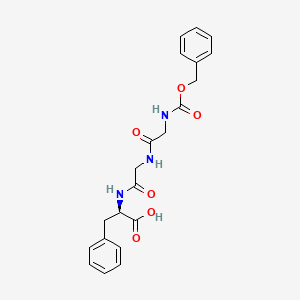
![5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one](/img/structure/B12372990.png)
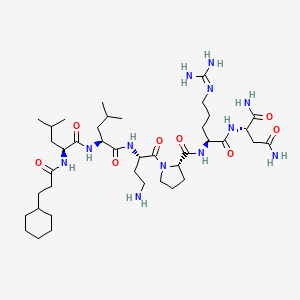

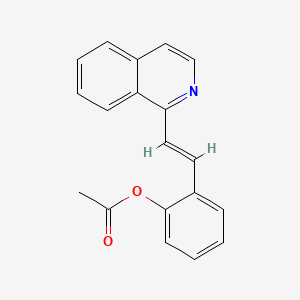

![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)
